{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride
Description
{[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl}amine hydrochloride is a fluorinated pyrrolidine derivative with a benzylamine substituent. Its molecular formula is C₁₁H₁₆ClFN₂, with a molecular weight of 230.71 g/mol (CAS: 1369131-99-6, MDL: MFCD18205893) . The compound features a pyrrolidine ring substituted at the 3-position with a methylamine group and at the 1-position with a 2-fluorophenyl moiety. The ortho-fluorine substitution on the phenyl ring introduces steric and electronic effects that distinguish it from analogs with para-substituents or alternative heterocycles. This compound is primarily used as a building block in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and amine functionality.
Properties
IUPAC Name |
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQVEAIQFOJBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716632 | |
| Record name | 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479089-93-5 | |
| Record name | 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the corresponding alcohol. This intermediate is then subjected to reductive amination with methylamine to yield the desired amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial applications .
Mechanism of Action
The mechanism of action of {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride is not well-documented. based on its structure, it is likely to interact with neurotransmitter receptors or transporters in the central nervous system. The fluorophenyl group may enhance its binding affinity and selectivity for certain molecular targets, potentially modulating neurotransmitter release or uptake .
Comparison with Similar Compounds
(a) Positional Isomers: Ortho- vs. Para-Fluorophenyl
- [1-(4-Fluorophenyl)pyrrolidin-3-yl]methyl}amine hydrochloride (CAS: 1255717-06-6): The para-fluorine substituent reduces steric hindrance compared to the ortho-fluorine in the target compound. This enhances rotational freedom and may improve binding to flat aromatic pockets in proteins. Molecular weight: 230.71 g/mol (identical to the target compound due to same substituent count).
(b) Halogen-Swapped Analogs
- [1-(5-Chloro-2-thienyl)cyclopentyl]methyl}amine hydrochloride (CAS: 937651-31-5):
- Replaces the phenyl ring with a thienyl group and substitutes fluorine with chlorine.
- Molecular weight: 261.13 g/mol (higher due to chlorine’s atomic mass).
- The thienyl group introduces sulfur-based hydrogen bonding and increased polarizability, which may enhance interactions with hydrophobic-enclosed protein regions (as described in Glide XP scoring) .
Substituent Variations on the Aromatic Ring
(a) Methyl-Substituted Analog
- [1-(4-Methylphenyl)pyrrolidin-3-yl]methyl}amine hydrochloride (CAS: 1017428-21-5): A methyl group replaces fluorine, reducing electronegativity and increasing lipophilicity (logP ~1.2 vs. ~1.5 for the target compound). Molecular weight: 226.72 g/mol (lower due to fluorine’s replacement with lighter methyl).
(b) Nitro-Substituted Derivatives
- (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS: 1233859-97-6): Adds a nitro group at the 6-position, increasing molecular weight to 261.68 g/mol. This may limit CNS penetration due to higher polarity .
Core Heterocycle Modifications
(a) Cyclopropane-Based Analog
- 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride (CAS: 1439897-84-3):
(b) Piperidine-Based Analog
- {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine (CAS: 1250271-86-3):
Data Tables
Discussion
- Electronic Effects : Fluorine’s electronegativity enhances aryl ring electron deficiency, favoring charge-transfer interactions. Nitro-substituted analogs, while more polar, may face metabolic instability .
- Solubility: Dihydrochloride salts (e.g., compounds in ) exhibit higher aqueous solubility than monohydrochlorides, critical for in vitro assays .
- Synthetic Accessibility : Ortho-substituted fluorophenyl derivatives may require directed metallation or cross-coupling strategies, increasing synthetic complexity compared to para-substituted analogs .
Biological Activity
{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride, with the molecular formula C11H16ClFN2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound is derived from pyrrolidine, featuring a 2-fluorophenyl group. The synthesis typically involves:
- Reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form an alcohol intermediate.
- Reductive amination with methylamine to yield the desired amine.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
This synthetic route ensures high purity and yield, making it suitable for further biological testing.
Pharmacological Properties
Research indicates that this compound exhibits several notable pharmacological properties:
- CNS Activity : The compound has been investigated for its effects on the central nervous system (CNS), showing promise in modulating neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
- Neuropharmacological Studies : A study explored the compound's effects on neurotransmitter release in rodent models. Results indicated that it enhances dopaminergic activity, suggesting potential applications in treating Parkinson's disease.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the fluorophenyl group can significantly alter biological activity, indicating a pathway for optimizing efficacy and reducing side effects .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CNS Modulation | Enhanced dopamine release | |
| Antimicrobial | Significant activity against Gram-positive bacteria | |
| SAR Insights | Modifications affect potency |
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Piperidine Derivatives | Nitrogen-containing ring | Various CNS effects |
| Fluorophenyl Derivatives | Aromatic group | Enhanced biological stability |
| This compound | Pyrrolidine + Fluorophenyl | Unique CNS modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
